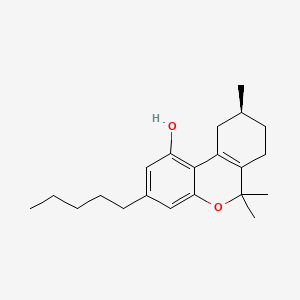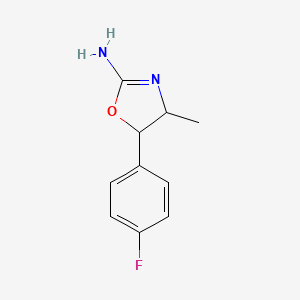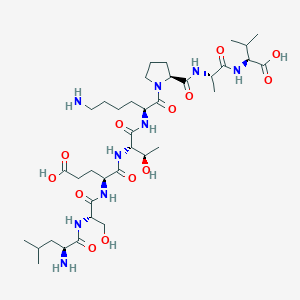
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
Overview
Description
The compound “L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine” is a peptide composed of multiple amino acids . It is similar to other peptides such as "L-Aspartic acid, L-arginyl-L-seryl-L-leucyl-L-glutaminyl-L-asparaginyl-L-threonyl-L-alpha-glutamyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-arginyl-L-seryl-L-phenylalanyl-L-prolyl-L-alanyl-L-prolyl-L-glutaminyl-L-threonyl-L-alpha-aspartyl-L-prolyl-L-leucyl-L-alpha-aspartyl-L-alpha-aspartyl-L-prolyl-L-alpha-aspartyl-L-glutaminyl-L-methionyl-L-threonyl-L-alpha-glutamyl-" .
Scientific Research Applications
Leucine as a Metabolic Regulator
Regulatory Role in Protein Metabolism Leucine has been posited as a regulator of protein metabolism in humans. Studies demonstrate that leucine infusion can decrease protein degradation, indicated by a reduction in plasma concentrations of several amino acids, whole body valine flux, valine oxidation, and phenylalanine flux. The infusion led to a net retention of amino acids like phenylalanine, valine, and lysine, suggesting its role in decreasing protein degradation and promoting amino acid retention in the body (Nair, Schwartz, & Welle, 1992).
Interactions with Other Amino Acids Leucine is a significant precursor for glutamine alpha-amino nitrogen. A study showed that rates of nitrogen transfer from leucine to glutamine and alanine were substantial, highlighting the role of branched-chain amino acids released by protein breakdown as major precursors for the synthesis of glutamine and alanine (Darmaun & Déchelotte, 1991).
Impact on Glucose Metabolism In addition to its role in protein metabolism, leucine also has effects on glucose metabolism. Intravenous infusion of L-leucine was found to spare glucose and lysine catabolism, indicating its role in metabolic pathways other than protein synthesis. Leucine infusion did not significantly alter lysine flux but decreased lysine oxidation and endogenous leucine flux. These findings highlight the multifaceted role of leucine in human metabolism (Nair, Matthews, Welle, & Braiman, 1992).
Alanine and Glutamine in Nutritional Therapy
Nutritional Management of Carbamyl Phosphate Synthetase Deficiency Treatment strategies for carbamyl phosphate synthetase deficiency have involved the use of a restricted protein diet supplemented with ketoanalogues and hydroxyanalogues of essential amino acids, including L-alanine and L-glutamine. Adjustments in the composition of this mixture have led to normal levels of plasma ammonia and most amino acids, indicating the potential of these amino acids in managing congenital hyperammonemia (Batshaw, Brusilow, & Walser, 1976).
Therapeutic Applications of Dipeptides
Role in Parenteral Nutrition The dipeptide L-alanyl-L-glutamine has been studied for its role in parenteral nutrition, particularly in critically ill patients. A study showed that supplementing parenteral nutrition with L-alanyl-L-glutamine significantly improved the 6-month survival rate for patients treated for more than 9 days. This suggests the potential of L-alanyl-L-glutamine in correcting glutamine deficiency and improving clinical outcomes in intensive care unit patients (Goeters et al., 2002).
Availability of Amino Acids from Synthetic Dipeptides The utilization of synthetic dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine, when administered intravenously, has been found to be efficient and safe. These dipeptides were rapidly cleared from plasma, and their disappearance was accompanied by an increase in the concentrations of the constituent amino acids, indicating their potential as safe and efficient sources of amino acids in parenteral nutrition (Albers et al., 1988).
Mechanism of Action
Target of Action
The primary target of the PKC|A Inhibitor Scramble Peptide is Protein Kinase C (PKC) . PKC is a family of phospholipid-dependent serine/threonine kinases, classified into three subfamilies based on their structural and activation characteristics: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKCs play a key regulatory role in various cellular functions, including cell growth, differentiation, gene expression, and hormone secretion .
Mode of Action
The PKC|A Inhibitor Scramble Peptide interacts with its target PKC by binding to the substrate binding site within the catalytic region of the kinase . This interaction inhibits the kinase activity of PKC, thereby preventing the phosphorylation of its substrates . The inhibitor’s mode of action is ATP competitive, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The inhibition of PKC affects multiple intracellular signaling pathways. PKC is involved in many aspects of cellular metabolism, controlling elements of transcription, translation, sensory responses, signal transduction, cell-cycle progression, differentiation, and cell death . The inhibition of PKC by the scramble peptide can disrupt these processes, leading to changes in cell function and behavior .
Result of Action
The molecular and cellular effects of the PKC|A Inhibitor Scramble Peptide’s action depend on the specific cellular context and the particular PKC isozymes being targeted. Generally, the inhibition of PKC can lead to changes in cell proliferation, differentiation, and survival . In some cases, PKC inhibition can induce apoptosis, or programmed cell death .
properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLKAOQRLLRKT-XMTFRXHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)

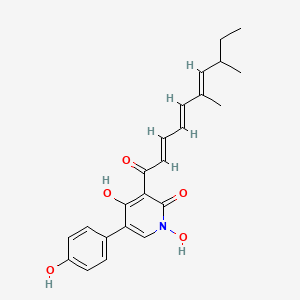

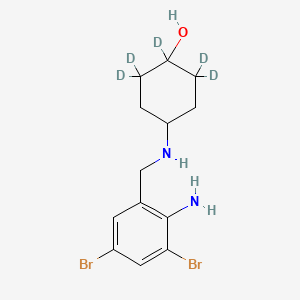
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
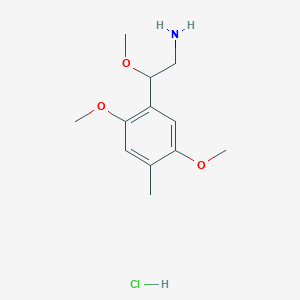
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)

